alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol

bifunctional building block orthogonal reactivity sartan intermediate synthesis

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol (CAS 6732-16-7), systematically named 1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, is a racemic bifunctional biphenyl derivative that integrates an electrophilic chloromethyl group and a nucleophilic secondary hydroxyl group within a single C15H15ClO scaffold (MW 246.73 g/mol). This compound is established as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs, e.g., valsartan, losartan) and the neprilysin inhibitor sacubitril, where the biphenyl core is a privileged pharmacophoric element.

Molecular Formula C15H15ClO
Molecular Weight 246.73
CAS No. 6732-16-7
Cat. No. B3013575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol
CAS6732-16-7
Molecular FormulaC15H15ClO
Molecular Weight246.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O
InChIInChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2
InChIKeySFHXNWGGDWFBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol (CAS 6732-16-7) – Bifunctional Biphenyl Building Block for Sartan and Sacubitril Intermediate Sourcing


alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol (CAS 6732-16-7), systematically named 1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, is a racemic bifunctional biphenyl derivative that integrates an electrophilic chloromethyl group and a nucleophilic secondary hydroxyl group within a single C15H15ClO scaffold (MW 246.73 g/mol) . This compound is established as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs, e.g., valsartan, losartan) and the neprilysin inhibitor sacubitril, where the biphenyl core is a privileged pharmacophoric element [1]. Commercially, it is supplied as a racemic solid with a melting point of 111–113 °C and typical purities of 95–98%, available from multiple global vendors .

Why alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol Cannot Be Replaced by Simpler Mono-Functional Biphenyl Analogs


The unique value of alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol resides in its orthogonal bifunctional reactivity: the chloromethyl group serves as an electrophilic handle for nucleophilic substitution (e.g., alkylation of tetrazole or amine nucleophiles in sartan synthesis), while the secondary hydroxyl group can undergo oxidation, esterification, or Mitsunobu-type activation [1]. Mono-functional analogs such as 4-(chloromethyl)biphenyl (CAS 1667-11-4) lack the hydroxyl group entirely, precluding alcohol-specific transformations, whereas 1-(4-biphenylyl)ethanol (CAS 3562-73-0) lacks the electrophilic chloromethyl handle, fundamentally altering downstream synthetic applicability [2]. Furthermore, the racemic nature of CAS 6732-16-7 distinguishes it from the costly single-enantiomer forms (e.g., (S)-enantiomer CAS 1573000-28-8) used in enantioselective sacubitril routes, meaning that substituting one for the other without chiral requirements incurs unnecessary expense or delivers an incorrect stereochemical outcome [3]. The quantitative evidence below substantiates these differentiation axes.

Quantitative Differentiation Evidence: alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol vs. Closest Comparators


Bifunctional Reactivity: Hydrogen-Bond Donor/Acceptor Capacity vs. Mono-Functional Analogs

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol possesses one hydrogen bond donor (–OH) and one hydrogen bond acceptor (Cl or O), enabling hydrogen-bond-directed interactions and orthogonal derivatization. In contrast, 4-(chloromethyl)biphenyl (CAS 1667-11-4) has zero donors and zero acceptors, and 1-(4-biphenylyl)ethanol (CAS 3562-73-0), while possessing one donor and one acceptor, lacks the electrophilic chloromethyl group essential for nucleophilic displacement reactions .

bifunctional building block orthogonal reactivity sartan intermediate synthesis

Melting Point Advantage for Solid-Phase Handling: 111–113 °C vs. 4-(Chloromethyl)biphenyl at 70–74 °C

The melting point of alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol is reported as 111–113 °C, significantly higher than that of the closely related analog 4-(chloromethyl)biphenyl (CAS 1667-11-4), which melts at 70–74 °C (lit. 72 °C) . This 39–41 °C elevation in melting point reflects the additional hydrogen-bonding network imparted by the secondary alcohol group, facilitating purification by recrystallization and improving solid-state stability during ambient-temperature storage and handling .

solid-state property melting point differentiation purification by crystallization

Leaving-Group Reactivity Control: Chloro vs. Bromo vs. Iodo Analog in Mitsunobu-Type Sacubitril Intermediate Synthesis

In a direct comparative experiment within CN Patent CN109206419A, the (S)-chloro, (S)-bromo, and (S)-iodo analogs of 1-([1,1'-biphenyl]-4-yl)-3-halopropan-2-ol were subjected to Mitsunobu-type activation with succinimide under analogous conditions for the preparation of a key sacubitril intermediate [1]. The chloro derivative (the target compound's (S)-enantiomer form) afforded an isolated yield of 82.3%, whereas the bromo derivative gave 93.4% and the iodo derivative 90.5% [1]. The chloro variant thus exhibits more moderate reactivity, offering better control in reactions where excessive leaving-group lability (bromo/iodo) may lead to side-product formation.

leaving group reactivity Mitsunobu reaction sacubitril intermediate yield

Racemate Cost Efficiency vs. Single-Enantiomer Procurement for Non-Chiral SAR or Pilot-Scale Studies

The racemic alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol (CAS 6732-16-7) is commercially available at a price of approximately 1,177 CNY/100 mg (≈160 USD/100 mg) from major suppliers such as Alfa Aesar, with a typical purity of 95–98% . In contrast, the (S)-enantiomer (CAS 1573000-28-8, purity ≥98%) is listed at approximately 8,932 CNY/g (≈1,220 USD/g) , and the (R)-enantiomer (CAS 2413471-14-2, 95%+) at 4,800–8,000 CNY/g (≈655–1,100 USD/g) . The racemate thus offers a >7-fold cost reduction per gram compared to the (S)-enantiomer and >4-fold compared to the (R)-enantiomer.

racemic procurement cost comparison enantiopure building block

Conformational Flexibility: 4 Rotatable Bonds vs. 2 in Mono-Functional Analogs

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol possesses 4 rotatable bonds, as computed from its structure (biphenyl central bond + three side-chain bonds), compared to only 2 rotatable bonds for both 4-(chloromethyl)biphenyl (CAS 1667-11-4) and 1-(4-biphenylyl)ethanol (CAS 3562-73-0) [1][2]. The additional two degrees of torsional freedom arise from the ethylene glycol-like –CH(OH)–CH2Cl side chain, which can adopt multiple low-energy conformations. This increased flexibility may influence molecular recognition events when the biphenyl scaffold is incorporated into bioactive molecules, potentially affecting receptor binding entropy and selectivity profiles [3].

conformational flexibility rotatable bonds molecular recognition

Recommended Procurement and Application Scenarios for alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol (CAS 6732-16-7)


Intermediate for Angiotensin II Receptor Blocker (ARB) Biphenyl Tail Synthesis

When synthesizing valsartan, losartan, irbesartan, or candesartan cilexetil, the biphenyl tail fragment requires a functionalized biphenyl intermediate with a leaving group for alkylation of the tetrazole or imidazole core. The racemic alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol provides both the necessary chloromethyl electrophile and a hydroxyl group that can be further elaborated or retained for downstream transformations, as validated by the extensive patent literature on sartan synthesis [1][2]. Its melting point of 111–113 °C facilitates purification by crystallization prior to use in GMP or non-GMP campaigns .

Cost-Effective Racemic Building Block for Early-Stage Medicinal Chemistry SAR

For hit-to-lead or lead optimization programs where absolute stereochemistry has not yet been determined, the racemate (CAS 6732-16-7) offers a >7-fold cost advantage over the (S)-enantiomer and is widely available in 95–98% purity from multiple vendors [1]. The dual reactive handles allow parallel derivatization of the chloromethyl and hydroxyl sites, enabling efficient library synthesis. Once a lead series is identified, the synthetic route can be transferred to the appropriate single enantiomer for chiral development .

Controlled-Reactivity Chloro Intermediate for Sacubitril Process Development

In the preparation of sacubitril via Mitsunobu or nucleophilic displacement routes, the chloro analog (as the (S)-enantiomer, CAS 1573000-28-8, for the active pharmaceutical ingredient) yields 82.3% under optimized conditions, providing a reactivity profile that is less aggressive than the bromo (93.4% yield) and iodo (90.5% yield) analogs, thereby minimizing side-product formation in large-scale processing [1]. The racemate can be used for process development, impurity profiling, and method validation before scaling with the enantiopure form [1][3].

Conformationally Flexible Biphenyl Fragment for Fragment-Based Drug Discovery (FBDD)

With 4 rotatable bonds and a hydrogen-bond donor/acceptor pair, this compound can serve as a privileged fragment for FBDD campaigns targeting proteins that recognize biphenyl-containing ligands, including AT1 and AT2 receptors. The additional conformational flexibility relative to simpler biphenyl fragments (2 rotatable bonds) increases the likelihood of identifying productive binding poses in initial fragment screens [2]. The fragment's MW (246.73 Da) and moderate lipophilicity make it compatible with standard fragment libraries .

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